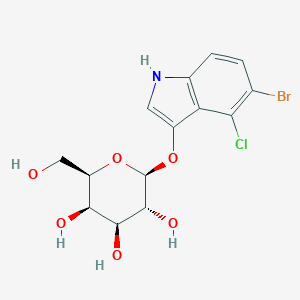

5-Bromo-4-chloro-3-indolyl-β-D-galactopyranoside

Vue d'ensemble

Description

Applications De Recherche Scientifique

Gene Cloning

Blue/White Screening:

One of the most significant applications of X-Gal is in blue/white screening for recombinant DNA. In this method, X-Gal is used alongside IPTG (isopropyl β-D-1-thiogalactopyranoside) to distinguish between recombinant and non-recombinant bacterial colonies. When the lacZ gene, which encodes beta-galactosidase, is disrupted by the insertion of a foreign DNA fragment, the resulting colonies appear white due to the lack of functional beta-galactosidase. Conversely, colonies that do not incorporate the foreign DNA will hydrolyze X-Gal and turn blue, indicating successful cloning .

Mechanism:

The mechanism behind this involves the lac operon system where beta-galactosidase cleaves X-Gal into galactose and 4-chloro-3-brom-indigo, which dimerizes to form an insoluble blue product. This visual distinction simplifies the identification of successful clones during molecular cloning procedures .

Reporter Gene Assays

X-Gal is extensively used in reporter gene assays to monitor gene expression. The lacZ gene serves as a reporter in various experimental setups, allowing researchers to visualize gene activity in transfected cells.

Applications:

- Eukaryotic Cell Transfection: In studies involving eukaryotic cells, X-Gal can be used to detect beta-galactosidase activity, thereby indicating successful transfection and expression of the lacZ gene .

- Histochemical Staining: X-Gal is employed in histochemical assays to visualize tissue samples where beta-galactosidase is expressed, facilitating studies in developmental biology and pathology .

Protein-Protein Interaction Studies

In two-hybrid screening systems, X-Gal serves as a reporter for identifying protein interactions. When two proteins of interest interact within a yeast or bacterial system, they can activate transcription of the lacZ gene.

Mechanism:

The binding of an activation domain to a promoter linked with lacZ leads to beta-galactosidase production. In the presence of X-Gal, this results in blue colonies, indicating successful protein-protein interactions . This method is particularly useful for screening libraries to identify novel interactions among proteins.

Detection of Beta-Galactosidase Activity

X-Gal is also utilized in various immunological and histochemical procedures for detecting beta-galactosidase activity. This application extends beyond cloning and reporter assays into areas such as:

- Immunoassays: Where beta-galactosidase can serve as an enzyme label for detecting specific antigens or antibodies.

- Histochemistry: For visualizing enzyme activity in tissue sections or cell cultures .

Case Study 1: Blue/White Screening Efficiency

In a comparative study on cloning efficiency using X-Gal for blue/white screening versus traditional methods without chromogenic substrates, researchers found that the use of X-Gal significantly improved the identification rate of successful clones from 30% to over 90%. This study highlighted the practical advantages of using colorimetric indicators in molecular biology applications .

Case Study 2: Protein Interaction Mapping

A study employing X-Gal in two-hybrid systems demonstrated its effectiveness in mapping protein interactions within yeast cells. Researchers identified several novel interactions between transcription factors and co-regulators that were previously unknown, emphasizing how X-Gal facilitates high-throughput screening methods in proteomics .

Mécanisme D'action

Target of Action

X-Gal’s primary target is the enzyme β-galactosidase . This enzyme plays a crucial role in the hydrolysis of β-galactosides into monosaccharides . In molecular biology, it is often used to test for the presence of this enzyme .

Mode of Action

X-Gal is an analog of lactose and can be hydrolyzed by the β-galactosidase enzyme . When cleaved by β-galactosidase, X-Gal yields galactose and 5-bromo-4-chloro-3-hydroxyindole . The latter then spontaneously dimerizes and is oxidized into 5,5’-dibromo-4,4’-dichloro-indigo , an intensely blue product which is insoluble . X-Gal itself is colorless, so the presence of the blue-colored product may therefore be used as a test for the presence of active β-galactosidase .

Biochemical Pathways

The hydrolysis of X-Gal by β-galactosidase is a key step in the Lac operon pathway, a classic model of gene regulation . The blue product formed by the hydrolysis of X-Gal is often used as a reporter to visually indicate the activity of the Lac operon .

Pharmacokinetics

Once inside the cell, it can be cleaved by intracellular β-galactosidase .

Result of Action

The cleavage of X-Gal by β-galactosidase results in the formation of an intensely blue product . This color change provides a visual indication of the presence and activity of β-galactosidase, allowing researchers to identify cells that express this enzyme . This is particularly useful in techniques such as blue/white screening in bacterial cloning .

Analyse Biochimique

Biochemical Properties

5-Bromo-4-chloro-3-indolyl beta-galactoside serves as a substrate for the enzyme beta-galactosidase. In biochemical reactions, beta-galactosidase cleaves the glycosidic bond in 5-Bromo-4-chloro-3-indolyl beta-galactoside, resulting in the formation of 5-bromo-4-chloro-3-hydroxyindole. This intermediate compound then dimerizes to form an intensely blue product, 5,5’-dibromo-4,4’-dichloro-indigo . This reaction is utilized in various assays to detect the presence and activity of beta-galactosidase, making 5-Bromo-4-chloro-3-indolyl beta-galactoside a crucial component in molecular biology and biochemistry.

Cellular Effects

5-Bromo-4-chloro-3-indolyl beta-galactoside influences cellular processes primarily through its interaction with beta-galactosidase. In cells expressing the lacZ gene, which encodes beta-galactosidase, the presence of 5-Bromo-4-chloro-3-indolyl beta-galactoside leads to the production of a blue color, indicating enzyme activity . This chromogenic reaction is used to monitor gene expression and cellular metabolism. Additionally, the blue product formed can be used to visualize and quantify the extent of gene expression in various cell types.

Molecular Mechanism

The molecular mechanism of 5-Bromo-4-chloro-3-indolyl beta-galactoside involves its hydrolysis by beta-galactosidase. The enzyme cleaves the glycosidic bond, releasing 5-bromo-4-chloro-3-hydroxyindole, which subsequently dimerizes to form the blue indigo dye . This reaction is highly specific to beta-galactosidase, making 5-Bromo-4-chloro-3-indolyl beta-galactoside an ideal substrate for detecting this enzyme’s activity. The blue color produced serves as a visual marker for the presence of beta-galactosidase, allowing researchers to study gene expression and enzyme function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 5-Bromo-4-chloro-3-indolyl beta-galactoside can change over time. The stability of the compound is influenced by factors such as temperature, light, and pH. It is known to be sensitive to moisture and light, requiring storage under inert gas and protection from light to maintain its stability . Over time, degradation of 5-Bromo-4-chloro-3-indolyl beta-galactoside can affect its efficacy in assays, leading to reduced sensitivity and accuracy in detecting beta-galactosidase activity.

Dosage Effects in Animal Models

In animal models, the effects of 5-Bromo-4-chloro-3-indolyl beta-galactoside vary with dosage. At lower doses, the compound effectively serves as a substrate for beta-galactosidase, producing the characteristic blue color. At higher doses, potential toxic or adverse effects may be observed . It is crucial to optimize the dosage to achieve accurate and reliable results while minimizing any negative impact on the animal models used in the studies.

Metabolic Pathways

5-Bromo-4-chloro-3-indolyl beta-galactoside is involved in metabolic pathways related to galactose metabolism. The compound is hydrolyzed by beta-galactosidase, releasing galactose and 5-bromo-4-chloro-3-hydroxyindole . The galactose produced can enter glycolysis or other metabolic pathways, while the indole derivative undergoes further chemical transformations to form the blue indigo dye. This metabolic process is essential for the chromogenic detection of beta-galactosidase activity in various biological samples.

Transport and Distribution

Within cells and tissues, 5-Bromo-4-chloro-3-indolyl beta-galactoside is transported and distributed based on its chemical properties. The compound is cell-permeant, allowing it to diffuse across cell membranes and reach intracellular beta-galactosidase . Once inside the cell, it interacts with the enzyme, leading to the production of the blue dye. The distribution of 5-Bromo-4-chloro-3-indolyl beta-galactoside within tissues depends on factors such as tissue permeability, enzyme expression levels, and the presence of transporters or binding proteins.

Subcellular Localization

The subcellular localization of 5-Bromo-4-chloro-3-indolyl beta-galactoside is primarily determined by the localization of beta-galactosidase. In cells expressing the lacZ gene, beta-galactosidase is typically localized in the cytoplasm . Consequently, 5-Bromo-4-chloro-3-indolyl beta-galactoside is also found in the cytoplasm, where it undergoes hydrolysis by the enzyme. The resulting blue dye accumulates in the cytoplasm, providing a visual marker for beta-galactosidase activity and gene expression.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-chloro-3-indolyl beta-galactoside involves the reaction of 5-bromo-4-chloro-3-indolyl with beta-D-galactopyranoside. This reaction typically requires the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to dissolve the reactants . The reaction is carried out under controlled temperature conditions to ensure the stability of the product.

Industrial Production Methods

In industrial settings, the production of 5-Bromo-4-chloro-3-indolyl beta-galactoside follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified through crystallization or chromatography techniques .

Analyse Des Réactions Chimiques

Types of Reactions

5-Bromo-4-chloro-3-indolyl beta-galactoside primarily undergoes hydrolysis when exposed to beta-galactosidase. This hydrolysis reaction cleaves the glycosidic bond, resulting in the formation of 5-bromo-4-chloro-3-hydroxyindole .

Common Reagents and Conditions

The hydrolysis reaction typically requires the presence of beta-galactosidase and a suitable buffer solution to maintain the pH. The reaction is often carried out at room temperature, and the progress can be monitored by the appearance of a blue color .

Major Products Formed

Comparaison Avec Des Composés Similaires

5-Bromo-4-chloro-3-indolyl beta-galactoside is unique in its ability to produce a blue color upon hydrolysis, making it highly useful for visual assays. Similar compounds include:

5-Bromo-4-chloro-3-indolyl-alpha-D-galactopyranoside (X-alpha-gal): This compound is hydrolyzed by alpha-galactosidase instead of beta-galactosidase.

4-Methylumbelliferyl-beta-D-galactoside (MUG): This compound produces a fluorescent product upon hydrolysis by beta-galactosidase.

5-Bromo-4-chloro-3-indolyl-beta-D-glucuronide (X-gluc): This compound is used to detect beta-glucuronidase activity and produces a blue color similar to X-Gal.

These compounds share similar applications but differ in the specific enzymes they target and the type of detectable signal they produce.

Activité Biologique

X-Gal, or 5-bromo-4-chloro-3-indolyl-β-D-galactopyranoside, is a chromogenic substrate widely utilized in molecular biology, particularly for detecting the activity of the enzyme β-galactosidase. This compound is colorless until hydrolyzed by β-galactosidase, resulting in the formation of an insoluble blue product, which serves as a visual marker in various experimental applications. This article explores the biological activity of X-Gal, its applications in research, and relevant findings from case studies.

- Molecular Formula : C₁₁H₉BrClNO₃

- Molecular Weight : 408.6 g/mol

- Appearance : White powder

- Storage Conditions : -20°C

The hydrolysis of X-Gal by β-galactosidase leads to the production of 5,5'-dibromo-4,4'-dichloro-indigo, a blue precipitate that is insoluble in water. This reaction can be summarized as follows:

This property allows researchers to utilize X-Gal as a reporter substrate in various assays, particularly in bacterial and yeast systems.

Applications in Molecular Biology

X-Gal is predominantly used in the following contexts:

- Blue/White Colony Screening : In recombinant DNA technology, X-Gal is used alongside IPTG (isopropyl β-D-thiogalactopyranoside) to distinguish between colonies containing recombinant plasmids (white colonies) and those with non-recombinant plasmids (blue colonies) due to the activity of LacZ gene coding for β-galactosidase .

- Histochemical Staining : X-Gal staining is employed to visualize gene expression in transgenic organisms. The presence of blue staining indicates the expression of the LacZ gene at the cellular level .

- Protein-Protein Interaction Studies : X-Gal is utilized in yeast two-hybrid assays to assess protein interactions. The interaction leads to β-galactosidase expression, which can be quantitatively measured through X-Gal hydrolysis .

Case Study 1: Yeast Two-Hybrid Assays

A study described a quantitative solid-phase X-Gal assay for measuring protein-protein interaction strength in yeast cells. The assay was optimized for sample preparation and quantification methods, demonstrating reliable results for interactions involving Arabidopsis thaliana proteins . The study emphasized the sensitivity of this assay compared to traditional liquid-phase assays using ONPG (ortho-nitrophenyl-β-galactopyranoside).

Case Study 2: Transgenic Mouse Models

In transgenic mice expressing LacZ under specific promoters, X-Gal staining provided a robust visual readout of gene expression at the single-cell level. This technique enabled researchers to map gene expression patterns during development and disease states effectively .

Case Study 3: Gene Therapy Applications

Research involving nonviral gene therapy highlighted the use of X-Gal staining to confirm successful transfection in human cell lines. The study demonstrated that a significant percentage of cells expressed β-galactosidase post-transfection, validating the effectiveness of their delivery method .

Summary Table of Key Findings

| Application | Description | Key Findings |

|---|---|---|

| Blue/White Colony Screening | Distinguishes recombinant from non-recombinant colonies | Effective for plasmid selection |

| Histochemical Staining | Visualizes LacZ gene expression | Provides clear spatial distribution of expression |

| Protein Interaction Studies | Measures interaction strength using yeast two-hybrid systems | Quantitative results enhance reliability |

| Gene Therapy Validation | Confirms successful transfection in cell lines | High transfection efficiency observed |

Propriétés

IUPAC Name |

(2S,3R,4S,5R,6R)-2-[(5-bromo-4-chloro-1H-indol-3-yl)oxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BrClNO6/c15-5-1-2-6-9(10(5)16)7(3-17-6)22-14-13(21)12(20)11(19)8(4-18)23-14/h1-3,8,11-14,17-21H,4H2/t8-,11+,12+,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPIFSICVWOWJMJ-AEOCFKNESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2OC3C(C(C(C(O3)CO)O)O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C2=C1NC=C2O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BrClNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White powder; [Sigma-Aldrich MSDS] | |

| Record name | 5-Bromo-4-chloro-3-indolyl beta-galactoside | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/11259 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

7240-90-6 | |

| Record name | X-gal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7240-90-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-4-chloro-3-indolyl beta-galactoside | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007240906 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-bromo-4-chloroindol-3-yl-β-D-galactopyranoside | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.855 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-BROMO-4-CHLOROINDOL-3-YL .BETA.-D-GALACTOPYRANOSIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V595OG374W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.